molecular formula C20H21N3O2 B4520016 4-(imidazol-1-ylmethyl)-N-(4-propan-2-yloxyphenyl)benzamide

4-(imidazol-1-ylmethyl)-N-(4-propan-2-yloxyphenyl)benzamide

Cat. No.: B4520016
M. Wt: 335.4 g/mol
InChI Key: VQOPSXIGMZMUDA-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-(4-propan-2-yloxyphenyl)benzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features an imidazole ring, a benzamide group, and a propan-2-yloxyphenyl moiety, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

4-(imidazol-1-ylmethyl)-N-(4-propan-2-yloxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Biological Studies: Used as a probe to study the interaction of imidazole-containing compounds with biological macromolecules.

    Material Science: Explored for its potential use in the development of organic semiconductors and photovoltaic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-(4-propan-2-yloxyphenyl)benzamide typically involves a multi-step process:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Imidazole Ring to Benzyl Chloride: The imidazole ring is then attached to benzyl chloride through a nucleophilic substitution reaction, forming 4-(imidazol-1-ylmethyl)benzyl chloride.

    Formation of the Benzamide Group: The benzyl chloride derivative is reacted with 4-propan-2-yloxyaniline to form the desired benzamide compound through an amide coupling reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Optimized Solvent Systems: Using solvents like dichloromethane or dimethylformamide to enhance reaction efficiency.

    Catalysts and Reagents: Employing catalysts such as palladium on carbon (Pd/C) for hydrogenation steps and reagents like triethylamine to facilitate nucleophilic substitution.

    Purification Techniques: Utilizing column chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(imidazol-1-ylmethyl)-N-(4-propan-2-yloxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of primary amines from the benzamide group.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(4-propan-2-yloxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide group can interact with protein targets, modulating their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(imidazol-1-ylmethyl)benzamide: Lacks the propan-2-yloxyphenyl moiety, resulting in different biological activity.

    N-(4-propan-2-yloxyphenyl)benzamide: Lacks the imidazole ring, affecting its interaction with metal ions and enzymes.

    4-(imidazol-1-ylmethyl)-N-phenylbenzamide: Similar structure but without the propan-2-yloxy group, leading to variations in solubility and reactivity.

Uniqueness

4-(imidazol-1-ylmethyl)-N-(4-propan-2-yloxyphenyl)benzamide is unique due to the presence of both the imidazole ring and the propan-2-yloxyphenyl moiety, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in medicinal chemistry and material science, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(4-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15(2)25-19-9-7-18(8-10-19)22-20(24)17-5-3-16(4-6-17)13-23-12-11-21-14-23/h3-12,14-15H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOPSXIGMZMUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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